Zeylasteral
Overview
Description
Zeylasteral is a chemical compound . It is a 6-oxophenolic triterpenoid isolated from the root of Maytenus blepharodes . It has antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans .
Synthesis Analysis
This compound is a natural compound found in plants like Celastrus paniculatus . The synthesis of this compound involves the use of in vivo leaf and in vitro developed callus extract of C. paniculatus .
Molecular Structure Analysis
This compound is a subclass of methyl 9-formyl-10,11-dihydroxy-2,4a,6a,12b,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate . Its chemical formula is C₃₀H₃₈O₆ . The molecular weight of this compound is 494.266838936 dalton .
Scientific Research Applications
Antimicrobial Activity
Zeylasteral exhibits significant antimicrobial activity. One study highlighted its effectiveness against Gram-positive bacteria and the yeast Candida albicans. It demonstrated bacteriolytic effects, particularly during the exponential growth phase of Bacillus subtilis, suggesting its potential in treating bacterial infections (De León, Beltrán, & Moujir, 2005). Another study found zeylasterone to be effective against Staphylococcus aureus, indicating a broader spectrum of antimicrobial properties (De León, López, & Moujir, 2010).
Cardioprotective Effects
Research on Trichopus zeylanicus, which may contain this compound, showed cardioprotective effects against isoproterenol-induced myocardial ischemia in rats. This suggests its potential in protecting heart tissue and function (Velavan, Selvarani, & Adhithan, 2009).
Hepatoprotective Properties
The methanolic extract of Helminthostachys zeylanica, potentially containing this compound, exhibited significant hepatoprotective effects against carbon tetrachloride-induced liver damage. This study supports its traditional use in managing liver diseases (Suja, Latha, Pushpangadan, & Rajasekharan, 2004). Additionally, Artabotrys zeylanicus, possibly containing this compound, showed hepatoprotective and antioxidant activity against various hepatotoxins in rats (Suresh, Ahad, & Satyanarayana, 2021).
Anti-inflammatory Activity
A study evaluating Amavatavidhvansa rasa, which might include this compound, demonstrated significant anti-inflammatory effects in rats, suggesting its use in treating inflammatory conditions (Mandavkar & Jalalpure, 2014).
Mechanism of Action
Target of Action
Zeylasteral, a phenolic triterpene, primarily targets certain strains of bacteria and yeast. It has shown significant antimicrobial activity against Staphylococcus aureus and Candida albicans . In silico studies suggest that this compound inhibits Bdf1 in C. albicans . These targets play crucial roles in the survival and proliferation of these microorganisms.
Mode of Action
This compound interacts with its targets through a series of molecular mechanisms. It forms favorable hydrogen bonds and hydrophobic interactions with specific residues in the active sites of its target proteins . This interaction inhibits the normal function of these proteins, leading to the antimicrobial effects observed.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of its target proteins, disrupting the biochemical pathways they are involved in . This disruption can lead to the death of the microorganism or inhibit its growth.
Pharmacokinetics
Like other triterpenoids, it is likely to have specific pharmacokinetic properties that affect its bioavailability and therapeutic potential .
Result of Action
The primary result of this compound’s action is its antimicrobial effect. It has been shown to be active against S. aureus and C. albicans . Its mode of action leads to the inhibition of essential proteins in these microorganisms, disrupting their normal functions and leading to their death or inhibited growth .
Properties
IUPAC Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O6/c1-26-7-8-27(2,25(35)36-6)15-22(26)30(5)12-10-28(3)18-13-20(33)24(34)17(16-31)23(18)19(32)14-21(28)29(30,4)11-9-26/h13-14,16,22,33-34H,7-12,15H2,1-6H3/t22-,26-,27-,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZJSCLBUTFCX-NLVUKCNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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